tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate
Overview
Description
Tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C15H20F2N2O2 and its molecular weight is 298.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that azetidine derivatives have been used in the synthesis of various pharmaceuticals, suggesting a wide range of potential targets .
Mode of Action
It is known that the compound can interact with its targets in a manner that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It is known that azetidine derivatives can affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
It is known that the compound can alter cellular processes by interacting with its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate . These factors could include temperature, pH, and the presence of other compounds or enzymes .
Biochemical Analysis
Biochemical Properties
tert-Butyl 3-((2,5-difluorobenzyl)amino)azetidine-1-carboxylate: plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmacologically active compounds. It interacts with several enzymes and proteins, including kinases and proteases, which are crucial in regulating cellular processes. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to altered cellular responses. For instance, this compound has been studied for its potential to inhibit specific kinases involved in cancer cell proliferation .
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell growth and differentiation. Additionally, this compound can affect gene expression by altering transcription factor activity, leading to changes in cellular metabolism and function. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound: is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its pharmacological activity. Additionally, it can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. The compound’s distribution is critical for its bioavailability and therapeutic efficacy, as it needs to reach target sites to exert its effects .
Subcellular Localization
The subcellular localization of This compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function, as it needs to be present in the right cellular context to interact with its targets. Studies have shown that it can localize to the nucleus, cytoplasm, and mitochondria, where it can modulate various cellular processes .
Properties
IUPAC Name |
tert-butyl 3-[(2,5-difluorophenyl)methylamino]azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-12(9-19)18-7-10-6-11(16)4-5-13(10)17/h4-6,12,18H,7-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGHSFJOGXCAKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2=C(C=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.